Halfenprox

Description

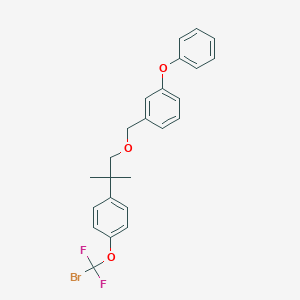

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFXJBMOTMKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057935 | |

| Record name | Halfenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111872-58-3 | |

| Record name | Halfenprox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111872-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halfenprox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halfenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-[[2-[4-(bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALFENPROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5U3LY0FN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Halfenprox on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Halfenprox on voltage-gated sodium channels. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide draws upon the well-established mechanism of pyrethroid insecticides, the class to which this compound belongs. Furthermore, quantitative data from computational studies on the closely related non-ester pyrethroid, etofenprox (B1671711), is used as a surrogate to provide context.

Executive Summary

This compound is a non-ester pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons.[1] this compound, like other pyrethroids, modifies the gating kinetics of VGSCs, leading to prolonged channel opening and membrane depolarization. This hyperexcitability of the nervous system results in paralysis and death of the target insect. This guide delves into the molecular interactions, effects on channel gating, state-dependent binding, and the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel, a large transmembrane protein responsible for the influx of sodium ions during an action potential.[1] The interaction of this compound with the sodium channel does not block the pore but rather modifies its gating properties.

Binding Sites on the Sodium Channel α-Subunit

Pyrethroids, including by extension this compound, are proposed to bind to at least two distinct, yet potentially cooperative, receptor sites on the sodium channel α-subunit, termed Pyrethroid Receptor Site 1 (PyR1) and Pyrethroid Receptor Site 2 (PyR2).[1]

-

PyR1: Located at the interface of domains II and III.

-

PyR2: Situated at the interface of domains I and II.

Simultaneous binding of pyrethroid molecules to both sites is thought to be necessary to lock the channel in a modified, open state, leading to the potent insecticidal effect.[1] The lipophilic nature of pyrethroids allows them to access these binding sites within the transmembrane domains of the channel.

Effects on Sodium Channel Gating

The binding of this compound to the sodium channel induces profound changes in its gating kinetics:

-

Prolonged Channel Opening: The most significant effect is a dramatic slowing of the channel's inactivation process. This results in a persistent influx of sodium ions, leading to a prolonged depolarization of the neuronal membrane.

-

Shift in Activation Voltage: this compound can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.

-

Slowed Deactivation: The closing of the channel upon repolarization (deactivation) is also slowed, contributing further to the persistent sodium current.

These combined effects lead to a state of neuronal hyperexcitability, characterized by repetitive firing of action potentials, which ultimately results in paralysis.

State-Dependent Interaction

The action of pyrethroids, and therefore likely this compound, is highly dependent on the conformational state of the sodium channel. There is a preferential binding to the open state of the channel.[2][3] This "use-dependent" or "state-dependent" inhibition means that the effect of the compound is more pronounced in neurons that are actively firing, as the channels are more frequently in the open conformation.

Quantitative Data

| Compound | Sodium Channel State | Calculated Binding Energy (kcal/mol) | Source |

| Etofenprox | Open | -9.97 | [2][4] |

| Etofenprox | Inactivated | -9.71 | [2][4] |

| Table 1: Calculated binding energies of etofenprox to a mosquito voltage-gated sodium channel model. |

Experimental Protocols

The study of this compound's mechanism of action on sodium channels involves a variety of sophisticated experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for expressing and characterizing ion channels.

-

cRNA Preparation and Injection: The mRNA encoding the target sodium channel α-subunit (and any auxiliary β-subunits) is synthesized in vitro. This cRNA is then microinjected into Xenopus laevis oocytes.

-

Incubation: The oocytes are incubated for 2-7 days to allow for the expression of functional sodium channels in the oocyte membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and the other to inject current. A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents.

-

Compound Application: A solution containing this compound is perfused into the chamber, and its effects on the sodium currents are measured. This allows for the determination of effects on activation, inactivation, and deactivation kinetics.

Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from individual cells or even single channels.

-

Cell Preparation: Neurons or other excitable cells (either primary cultures or cell lines stably expressing the sodium channel of interest) are cultured on a coverslip.

-

Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.

-

Recording Configurations:

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell.

-

Single-channel: The membrane patch remains intact, allowing for the recording of currents from individual ion channels.

-

-

Data Acquisition: The effects of this compound on sodium currents are recorded in response to various voltage protocols.

Radioligand Binding Assays

While challenging for highly lipophilic compounds like pyrethroids due to high non-specific binding, these assays can provide information on binding affinity (Kd) and the number of binding sites (Bmax).

-

Membrane Preparation: Membranes from a tissue or cell line expressing the target sodium channel are isolated.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to a known site on the sodium channel.

-

Competition: A competition assay is performed by adding increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding.

-

Separation and Counting: The bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

-

Data Analysis: The data is used to calculate the inhibitory concentration (IC50) of this compound, from which the binding affinity (Ki) can be derived.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound preferentially binds to the open state of sodium channels, leading to a modified open state, persistent sodium influx, and neuronal hyperexcitability.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

Caption: A typical workflow for studying the effects of this compound on sodium channels using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus oocytes.

Logical Flow of a Patch-Clamp Experiment

Caption: A flowchart illustrating the key steps in a patch-clamp electrophysiology experiment to investigate the effects of this compound on sodium channels.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Halfenprox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halfenprox, a synthetic pyrethroid ether insecticide and acaricide, is characterized by its potent activity against a broad spectrum of pests. This technical guide provides a comprehensive overview of its chemical synthesis and purification processes, compiled from publicly available scientific literature and patent documents. The synthesis of this compound is a multi-step process involving key chemical transformations, including a Knoevenagel condensation, cyclization, halogenation, and etherification. This document outlines the detailed methodologies for these reactions, presents quantitative data in structured tables, and includes diagrams to illustrate the synthesis workflow and logical relationships, adhering to the specified technical requirements for researchers and professionals in the field of drug development and agrochemicals.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as 2-(4-bromodifluoromethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is a sequential process that builds the molecule through several key reaction stages. The general synthetic route is outlined below.

Overview of the Synthetic Pathway

The commercial production of this compound typically follows a multi-step chemical synthesis.[1] The process commences with a Knoevenagel condensation reaction between 3-phenoxybenzaldehyde (B142659) and a cyanoacetic acid ester, catalyzed by a base such as triethylamine (B128534), to form a crucial intermediate.[1] This is followed by a cyclization step with dibromoethane, which introduces the ether bridge and forms the central propyl linkage.[1] The final key steps involve the halogenation and etherification of an aromatic ring to introduce the bromodifluoromethoxy group, which is critical for the molecule's insecticidal and acaricidal activity.[1]

Caption: Overview of the multi-step synthesis of this compound.

Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are proprietary, the following sections outline the general procedures for the key reaction types involved, based on analogous syntheses of related pyrethroid ethers found in patent literature and chemical synthesis databases.

The initial step involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group.

-

Reactants: 3-Phenoxybenzaldehyde, Cyanoacetic acid ester (e.g., ethyl cyanoacetate).

-

Catalyst: A weak base, typically an amine like triethylamine or piperidine.

-

Solvent: A non-polar organic solvent such as toluene (B28343) or benzene.

-

Procedure: The reactants and catalyst are dissolved in the solvent and heated under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the reaction to completion. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with water and brine, and the organic layer is dried and concentrated to yield the crude intermediate.

This step forms a core part of the this compound structure.

-

Reactants: The intermediate from the Knoevenagel condensation and a cyclizing agent like dibromoethane.

-

Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide is typically used to deprotonate the active methylene group, facilitating the nucleophilic attack.

-

Solvent: An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Procedure: The intermediate is dissolved in the solvent, and the base is added portion-wise at a controlled temperature (often cooled in an ice bath). After the deprotonation is complete, the cyclizing agent is added, and the reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete (monitored by TLC). The reaction is then quenched, typically with water or a saturated ammonium (B1175870) chloride solution, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

The introduction of the bromodifluoromethoxy group is a critical step for the biological activity of this compound. This often involves the synthesis of a key intermediate, 2-(4-bromodifluoromethoxyphenyl)-2-methylpropanol. The synthesis of this intermediate can be achieved through various routes, one of which is analogous to the synthesis of similar precursors for other pyrethroids. For instance, the synthesis of the related 2-(4-ethoxyphenyl)-2-methylpropyl alcohol, an intermediate for Etofenprox, involves multiple steps starting from phenol, including acylation, Fries rearrangement, ethylation, and subsequent modifications.[2] A similar multi-step synthesis would be required to produce the 2-(4-hydroxyphenyl)-2-methylpropanol precursor, which would then be subjected to a reaction with a bromodifluoromethane (B75531) source.

The final step in the assembly of the this compound molecule is an etherification reaction.

-

Reactants: The cyclized intermediate and the 2-(4-bromodifluoromethoxyphenyl)-2-methylpropanol (or a halide derivative thereof).

-

Base: A base such as sodium hydride or potassium carbonate is used to facilitate the formation of the ether linkage (Williamson ether synthesis).

-

Solvent: An aprotic polar solvent like DMF or acetonitrile.

-

Procedure: The alcohol is deprotonated with the base, and then the halide-containing intermediate is added. The reaction is stirred, often at an elevated temperature, until completion. Work-up involves quenching the reaction, extraction, washing, and concentration of the organic phase to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted starting materials, intermediates, and by-products, necessitating a thorough purification process to achieve the desired technical-grade purity.

Purification Methods

The primary methods used for the purification of this compound are recrystallization and column chromatography.[1]

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

-

Typical Solvents: A suitable solvent or solvent system for pyrethroids would typically be a mixture of a polar and a non-polar solvent, such as ethanol/water or hexane (B92381)/ethyl acetate (B1210297).

-

Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For a higher degree of purification, especially for removing closely related impurities, column chromatography is employed.

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of pyrethroids.

-

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the components from the column. A typical eluent for a compound like this compound would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to achieve better separation.

-

Procedure: The crude product is dissolved in a small amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and the separated fractions are collected. The fractions containing the pure this compound (as determined by TLC) are combined and the solvent is evaporated to yield the purified product.

Purity Analysis

The purity of the final this compound product is typically assessed using analytical techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID). High-Performance Liquid Chromatography (HPLC) can also be utilized. These methods allow for the quantification of the active ingredient and the identification and quantification of any impurities. The technical grade of pyrethroids like this compound typically requires a purity of 95% or higher.[3]

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and purification of this compound. The data is based on general principles of organic synthesis and information available for analogous pyrethroid compounds, as specific data for this compound is not publicly detailed.

Table 1: Summary of Synthesis Steps and Conditions

| Step | Reaction Type | Key Reactants | Catalyst/Base | Solvent | Typical Temperature | Typical Reaction Time | Expected Yield |

| 1 | Knoevenagel Condensation | 3-Phenoxybenzaldehyde, Ethyl Cyanoacetate | Triethylamine | Toluene | Reflux | 4-8 hours | 80-90% |

| 2 | Cyclization | Knoevenagel Product, Dibromoethane | Sodium Hydride | DMF | 0°C to RT | 6-12 hours | 70-85% |

| 3 | Etherification | Cyclized Intermediate, 2-(4-bromodifluoromethoxyphenyl)-2-methylpropyl halide | Potassium Carbonate | Acetonitrile | Reflux | 8-16 hours | 75-90% |

Table 2: Purification Parameters

| Purification Method | Stationary/Solvent System | Key Parameters | Expected Purity |

| Recrystallization | Ethanol/Water or Hexane/Ethyl Acetate | Slow cooling, washing with cold solvent | >90% |

| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | Gradient elution, fraction collection based on TLC | >95% (Technical Grade) |

Table 3: Analytical Methods for Purity Assessment

| Analytical Method | Principle | Key Parameters | Information Obtained |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Column type (e.g., DB-5ms), temperature program, MS detector settings | Identification and quantification of this compound and impurities |

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance | Column type (e.g., C18), mobile phase composition, UV wavelength | Quantification of this compound purity |

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationships in the this compound manufacturing process.

Conclusion

The synthesis and purification of this compound involve a well-defined sequence of chemical reactions and purification steps. While the core chemical principles are based on established organic chemistry reactions, the industrial-scale production requires careful optimization of reaction conditions and purification protocols to ensure high yield and purity of the final product. This technical guide provides a foundational understanding of these processes, serving as a valuable resource for researchers and professionals in the field. Further investigation into specific patents and proprietary industrial processes would be necessary to obtain more granular details of the manufacturing process.

References

An In-depth Technical Guide to Halfenprox: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halfenprox is a synthetic pyrethroid ether that functions as a potent acaricide and insecticide. Belonging to the class of aromatic ethers, its mechanism of action involves the modulation of voltage-gated sodium channels in the nervous systems of target organisms, leading to paralysis and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and toxicological profile of this compound. Detailed experimental protocols for key assays are included to facilitate further research and development.

Chemical Structure and Identification

This compound is chemically described as 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene.[1] It is an aromatic ether containing organobromine and organofluorine moieties.[1]

Molecular Formula: C₂₄H₂₃BrF₂O₃[1][2][3][4][5]

IUPAC Name: 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene[1]

CAS Registry Number: 111872-58-3[1][2][3][5]

Synonyms: Brofenprox, Fubfenprox, MTI-732[6]

Physicochemical Properties

This compound is a colorless liquid, typically supplied as an emulsifiable concentrate or a concentrated solution.[6] A summary of its key physicochemical properties is presented in the table below. There are some discrepancies in the reported boiling point, with some sources indicating decomposition before boiling. The degradation point has been reported as 291.2 °C.

| Property | Value | Source(s) |

| Molecular Weight | 477.34 g/mol | [1][2][3][4][5] |

| Physical State | Colorless liquid | [6] |

| Melting Point | Not available | |

| Boiling Point | Decomposes before boiling | [6] |

| Degradation Point | 291.2 °C | [6] |

| Water Solubility | 0.05 µg/L (at 20°C) | [6] |

| logP (Octanol-Water Partition Coefficient) | 7.7 | [6] |

| Vapor Pressure | 7.79 x 10⁻⁴ mPa (at 20°C) | [6] |

| Henry's Law Constant | 7.44 Pa m³/mol (at 25°C) | [6] |

| Density | 1.32 g/mL | [6] |

Synthesis

Synthesis of 3-Phenoxybenzyl Bromide

A common method for the synthesis of 3-phenoxybenzyl bromide involves the bromination of 3-phenoxybenzyl alcohol.

Experimental Protocol:

-

A solution of 3-phenoxybenzyl alcohol (0.18 mol) in toluene (B28343) (95 ml) is added dropwise over 30 minutes to a stirred solution of thionyl bromide (0.24 mol) and pyridine (B92270) (0.5 g) in toluene (175 ml), while maintaining the temperature below 30°C.

-

After the addition is complete, the reaction mixture is heated at 50-60°C for two hours.

-

The mixture is then cooled and concentrated under reduced pressure.

-

The resulting residue is dissolved in toluene (200 ml) and washed with water (10 x 100 ml) until a neutral pH is achieved.

-

The organic layer is dried over magnesium sulfate (B86663) and concentrated under reduced pressure.

-

The final product, 3-phenoxybenzyl bromide, is obtained by distillation (b.p. 120-144°C at 0.05 mmHg).

Synthesis of 2-(4-(bromodifluoromethoxy)phenyl)-2-methylpropan-1-ol

The synthesis of this alcohol intermediate is a more complex process, and a detailed public domain protocol is not available. It likely involves multiple steps, starting from a substituted phenol (B47542) and building the side chain.

Final Etherification Step

The final step in the synthesis of this compound is the etherification of 2-(4-(bromodifluoromethoxy)phenyl)-2-methylpropan-1-ol with 3-phenoxybenzyl bromide. This is typically carried out in the presence of a base to deprotonate the alcohol, forming an alkoxide that then reacts with the benzyl (B1604629) bromide in a Williamson ether synthesis.

Mechanism of Action

As a pyrethroid ether insecticide and acaricide, this compound exerts its toxic effects by targeting the voltage-gated sodium channels in the nervous systems of insects and mites.

dot

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

The binding of this compound to the open state of the sodium channel prevents its normal inactivation. This leads to a persistent influx of sodium ions, causing continuous nerve firing (hyperexcitation), which ultimately results in the paralysis and death of the organism. While the general mechanism is understood, the specific binding site on the insect sodium channel subunits has not been fully elucidated in the available literature.

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.

Genotoxicity

A study assessing the genotoxicity of this compound using the Ames test and an in vitro micronucleus (MN) assay in human peripheral lymphocytes provided the following insights:

-

Ames Test: this compound did not show mutagenic activity in Salmonella typhimurium strains TA98 and TA100, with or without S9 metabolic activation, at doses up to 100 µ g/plate .

-

Micronucleus Assay: A significant increase in micronucleus formation was observed in human peripheral lymphocytes at a concentration of 1000 µg/ml after 24 and 48 hours of treatment. A significant decrease in the nuclear division index (NDI) was also observed at higher concentrations.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Human peripheral lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 250, 500, 750, and 1000 µg/ml) and a negative control for 24 and 48 hours.

-

Cytochalasin B Addition: Cytochalasin B is added to the cultures to block cytokinesis, allowing for the identification of binucleated cells.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with Giemsa.

-

Scoring: The number of micronuclei in binucleated cells is scored under a microscope. The nuclear division index is also calculated to assess cytotoxicity.

dot

Caption: Workflow for genotoxicity testing of this compound.

Efficacy and Resistance

This compound is effective against a range of mite species. However, as with other pyrethroids, the development of resistance in target populations is a concern. Resistance mechanisms in insects and mites to pyrethroids can include target-site insensitivity (mutations in the voltage-gated sodium channel gene) and metabolic resistance (enhanced detoxification by enzymes such as cytochrome P450s).

Environmental Fate

Due to its high logP and low water solubility, this compound is expected to have low mobility in soil and to strongly adsorb to organic matter. It is classified as very toxic to aquatic organisms, and care should be taken to avoid contamination of water bodies. Detailed environmental fate studies following OECD guidelines would be necessary to fully characterize its behavior in various environmental compartments.

Analytical Methods

The determination of this compound residues in various matrices is typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of pyrethroid residues.

-

High-Performance Liquid Chromatography (HPLC): Also used for the quantification of this compound.

Experimental Protocol: Generic Residue Analysis Workflow

-

Sample Preparation: The sample (e.g., food, soil, water) is homogenized.

-

Extraction: this compound is extracted from the matrix using an appropriate organic solvent (e.g., acetonitrile, acetone).

-

Clean-up: The extract is purified to remove interfering substances using techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning.

-

Analysis: The purified extract is analyzed by GC-MS or HPLC.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known standard.

dot

Caption: General workflow for the analysis of this compound residues.

Conclusion

This compound is an effective pyrethroid ether acaricide and insecticide with a well-defined mechanism of action. This technical guide provides a consolidated resource on its chemical properties, synthesis, and toxicological profile, including detailed experimental protocols. Further research is warranted to fully elucidate the specific binding interactions with insect sodium channel subtypes and to develop strategies to mitigate the development of resistance. The provided information aims to support researchers, scientists, and drug development professionals in their ongoing work with this compound.

References

- 1. Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pyrethroid resistance mechanisms in the major malaria vector species complex - Entomologia Generalis Volume 43 Number 3 — Schweizerbart science publishers [schweizerbart.de]

- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 5. US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of Halfenprox in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Halfenprox, a pyrethroid ether acaricide and insecticide, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, analytical method design, and environmental fate studies. This document compiles available quantitative data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for the practical application of this information.

This compound Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in select organic solvents. It is important to note that this data is sourced from the Agriculture & Environment Research Unit (AERU) database and is marked as "Unverified data of known source."[1] Researchers are advised to independently verify this information for critical applications.

| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| Hexane (B92381) | 20 | 600,000 | AERU[1] |

| Heptane | 20 | 585,000 | AERU[1] |

| Xylene | 20 | 560,000 | AERU[1] |

| Acetone | 20 | 513,000 | AERU[1] |

Experimental Protocols for Solubility Determination

The determination of a pesticide's solubility in organic solvents is a fundamental component of its physicochemical characterization. Standardized methodologies are employed to ensure data accuracy, reproducibility, and comparability across different laboratories and regulatory bodies. The primary international guidelines for such testing are provided by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

A general experimental protocol for determining the solubility of a pesticide like this compound in an organic solvent typically involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of the pure active ingredient (this compound) is added to the organic solvent of interest in a vessel that can be sealed and agitated.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This process can take several hours to days, depending on the substance and the solvent.

-

Phase Separation: Once equilibrium is established, the undissolved solute is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to maintain the constant temperature during this step to prevent any change in solubility.

-

Analysis of the Saturated Solution: A known volume or weight of the clear, saturated solution is taken for analysis. The concentration of the dissolved solute (this compound) is determined using a suitable and validated analytical method. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

-

Data Reporting: The solubility is expressed as the mass of the solute per unit volume or mass of the solvent at the specified temperature (e.g., in g/L or mg/kg).

Key Considerations and Guidelines:

-

OECD Guideline 105 (Water Solubility): While this guideline specifically addresses water solubility, the principles of the "flask method" described within it are often adapted for organic solvents.[2] This method involves creating a saturated solution in a flask and determining the concentration of the dissolved substance.

-

CIPAC Methods: CIPAC provides a range of methods for the physical and chemical properties of pesticides. For instance, CIPAC MT 5 details the determination of material soluble in acetone, and CIPAC MT 6 outlines the procedure for hexane solubility.[3][4] These methods provide standardized procedures for sample preparation and analysis.

-

Purity of Materials: The purity of both the this compound and the organic solvent used is crucial for obtaining accurate solubility data. Impurities can significantly affect the solubility.

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, precise and constant temperature control throughout the experiment is essential.

Logical Workflow for Utilizing Solubility Data

The following diagram illustrates a logical workflow for how solubility data of a compound like this compound is utilized in a research and development context.

Caption: Workflow for the acquisition and application of solubility data.

References

Halfenprox: An In-Depth Technical Guide on Stability and Degradation Pathways

Disclaimer: As of late 2025, detailed scientific literature providing specific quantitative data on the stability and degradation pathways of Halfenprox is not publicly available. This guide, therefore, synthesizes general knowledge of pyrethroid ether degradation and draws parallels with structurally similar compounds to infer potential stability characteristics and degradation routes. The information presented should be considered as a predictive guide for researchers, scientists, and drug development professionals, rather than a definitive summary of empirical data for this compound.

Introduction

This compound is a synthetic pyrethroid ether insecticide and acaricide.[1][2] Its chemical structure, 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene, features a phenoxybenzyl ether moiety linked to a substituted phenylpropane group.[2] Understanding the stability and degradation of this compound is crucial for assessing its environmental fate, persistence, and potential for residue accumulation. This guide outlines the probable degradation pathways, including hydrolysis, photolysis, and thermal degradation, based on the known chemistry of related compounds.

Chemical Stability of this compound

Safety data sheets for this compound indicate that there is no specific data available on its chemical stability.[3] However, based on its chemical structure as a pyrethroid ether, certain stability characteristics can be inferred. The ether linkages in this compound are generally more resistant to hydrolysis than the ester linkages found in many other pyrethroid insecticides.[4]

Hydrolytic Stability

Pyrethroid ethers are generally considered to be relatively stable to hydrolysis under neutral and acidic conditions. However, under alkaline conditions, hydrolysis of the ether linkage may occur, although typically at a slower rate than the hydrolysis of ester-containing pyrethroids.[5] The rate of hydrolysis is influenced by pH and temperature.[6]

Photolytic Stability

Pyrethroids are known to be susceptible to photodegradation.[4][7] The absorption of UV radiation can lead to the cleavage of chemical bonds and the formation of various degradation products. For pyrethroid ethers, photodegradation is a significant pathway for their dissipation in the environment.[4] The rate of photolysis is dependent on the intensity and wavelength of light, as well as the presence of photosensitizers in the environment.

Thermal Stability

Predicted Degradation Pathways

Based on the degradation of other pyrethroid ethers, the following degradation pathways are proposed for this compound.

Hydrolysis

Under alkaline conditions, the primary point of hydrolytic cleavage in this compound is expected to be the ether linkage connecting the phenoxybenzyl group to the rest of the molecule. This would result in the formation of 3-phenoxybenzyl alcohol and 2-(4-(bromodifluoromethoxy)phenyl)-2-methylpropan-1-ol.

Photolysis

Photodegradation of pyrethroid ethers can proceed through several mechanisms, including the cleavage of the ether bond, as well as reactions involving the aromatic rings.[4] For this compound, this could lead to a variety of smaller, more polar degradation products.

A generalized photolytic degradation pathway for a pyrethroid ether like this compound is depicted below.

Caption: Generalized photolytic degradation pathways for pyrethroid ethers.

Quantitative Data Summary

Due to the absence of specific studies on this compound, no quantitative data on its stability (e.g., half-life, degradation rate constants) can be provided. For context, studies on the structurally related pyrethroid, pyriproxyfen, have shown that its persistence in water decreases with increasing temperature and sunlight exposure.[8]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are standard methodologies used for assessing the stability of pesticides.

Hydrolysis Study

A standard protocol for determining the rate of hydrolysis of a chemical is outlined in the OECD Guideline for Testing of Chemicals, No. 111. A general workflow is as follows:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: A stock solution of this compound in a water-miscible solvent is prepared. Aliquots of the stock solution are added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: Aliquots are withdrawn at various time intervals.

-

Analysis: The concentration of this compound and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of hydrolysis and the half-life are calculated.

Caption: General workflow for a hydrolysis stability study.

Photolysis Study

The photolytic degradation of a pesticide in water is typically studied following guidelines such as the OECD Guideline for Testing of Chemicals, No. 316.

-

Solution Preparation: A solution of this compound in sterile, purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of this compound and its photoproducts are quantified using HPLC or LC-MS/MS.

-

Quantum Yield Calculation: The quantum yield for the degradation of the compound can be determined to assess the efficiency of the photochemical process.

Conclusion

While specific data on the stability and degradation of this compound is currently lacking in the public domain, an understanding of the chemistry of pyrethroid ethers allows for the formulation of informed hypotheses regarding its environmental fate. It is anticipated that this compound is relatively stable to hydrolysis, particularly under neutral and acidic conditions, but is likely to undergo photodegradation in the presence of sunlight. Further empirical studies are necessary to definitively characterize the degradation pathways and kinetics of this compound. Such studies would be invaluable for a comprehensive environmental risk assessment and for the development of effective residue management strategies.

References

- 1. This compound (Ref: MTI 732) [sitem.herts.ac.uk]

- 2. This compound | C24H23BrF2O3 | CID 10140464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flex.flinders.edu.au [flex.flinders.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. piat.org.nz [piat.org.nz]

The Discovery and Developmental History of Halfenprox: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halfenprox is a synthetic pyrethroid ether insecticide and acaricide distinguished by its broad-spectrum activity and a unique mode of action targeting the nervous system of various pests. Developed and introduced by Mitsui Chemicals, Inc., it represents a significant advancement in the pyrethroid class, offering an alternative for managing resistance to traditional insecticides. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and biological efficacy of this compound. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with a summary of key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and methodological aspects.

Introduction

This compound, also known by the reference MTI 732 and trade names such as Anniverse and Sirbon, is a non-ester pyrethroid belonging to the aromatic ether class of compounds.[1] Its chemical designation is 1-[[2-[4-(bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxybenzene.[2] As a broad-spectrum insecticide and acaricide, this compound is effective against a range of mite and insect pests on various crops, including fruits and vegetables.[3] Its mechanism of action involves the modulation of voltage-gated sodium channels in the nervous system of target organisms, leading to paralysis and death.[3] This guide delves into the technical details of this compound's journey from discovery to its application in agriculture.

Developmental History

The development of synthetic pyrethroids began in the mid-20th century, with a focus on creating more photostable and potent analogs of the natural pyrethrins.[4] The evolution of this class of insecticides saw significant structural modifications to enhance efficacy and overcome resistance. This compound emerged from this continued innovation in pyrethroid chemistry.

Timeline of Key Milestones:

-

1987: Mitsui Toatsu Chemicals Inc. launches the non-ester pyrethroid insecticide Etofenprox in Japan, a structural analog that paved the way for further developments in this chemical class.[5]

-

1997: Mitsui Chemicals, Inc. (formed from the merger of Mitsui Toatsu Chemicals Inc. and Mitsui Petrochemical Industries, Ltd.) launches the miticide ANIVERSE, with the active ingredient this compound, in Japan.[5][6] This marks the commercial introduction of this compound.

The development of this compound can be seen as part of a broader trend in pesticide research to create molecules with novel modes of action or resistance-breaking capabilities.[7] Its ether linkage, in contrast to the ester linkage found in many conventional pyrethroids, makes it less susceptible to detoxification by esterase enzymes in resistant insect populations.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of its complex ether-linked structure.[8] While specific, detailed patented protocols are proprietary, the general synthetic route has been described in the literature.[8]

General Synthetic Pathway

The synthesis of this compound typically begins with the Knoevenagel condensation of 3-phenoxybenzaldehyde (B142659) with a cyanoacetic acid ester in the presence of a base like triethylamine.[8] The resulting intermediate undergoes cyclization with dibromoethane to form the central propyl linkage and introduce the ether bridge.[8] The final key step involves the attachment of the bromodifluoromethoxy group to the aromatic ring through halogenation and subsequent etherification reactions.[8] The crude product is then purified using techniques such as recrystallization or chromatography to yield the active this compound compound.[8]

Illustrative Experimental Protocol for Synthesis (Generalized)

The following is a generalized experimental protocol for the synthesis of a pyrethroid ether, illustrating the key chemical transformations involved in the production of compounds like this compound.

Step 1: Synthesis of the Ether-linked Intermediate

-

To a solution of 3-phenoxybenzaldehyde and a cyanoacetic acid ester in a suitable organic solvent (e.g., toluene), add a catalytic amount of a base such as triethylamine.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.

Step 2: Cyclization and Formation of the Propyl Linkage

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).

-

Add a strong base, such as sodium hydride, portion-wise at 0°C.

-

Add dibromoethane dropwise and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to facilitate cyclization. Monitor by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the cyclized intermediate.

Step 3: Introduction of the Bromodifluoromethoxy Group and Final Etherification

-

The aromatic ring of the intermediate is first halogenated.

-

This is followed by an etherification reaction to introduce the bromodifluoromethoxy moiety.

-

The final product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Mode of Action

This compound, like other pyrethroid insecticides, exerts its toxic effect by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects and mites.[3][9] These channels are crucial for the generation and propagation of action potentials.

Interaction with Voltage-Gated Sodium Channels

VGSCs are transmembrane proteins that cycle through three primary conformational states: resting (closed), open (activated), and inactivated.[10][11] The precise and rapid transition between these states is essential for normal nerve impulse transmission.

Pyrethroids, including this compound, bind to the open state of the sodium channel.[9] This binding stabilizes the open conformation and inhibits the transition to the inactivated state.[9] As a result, the sodium channels remain open for an extended period, leading to a persistent influx of sodium ions. This disrupts the normal repolarization of the neuronal membrane, causing a state of hyperexcitability, which manifests as repetitive nerve discharges.[9] Ultimately, this leads to paralysis and death of the pest.

The binding site for pyrethroids is thought to be located in a hydrophobic pocket formed by the S4-S5 linker and the S5 and S6 helices of domain II, along with the S6 helix of domain III of the sodium channel protein.[12]

Biological Efficacy and Toxicology

This compound is primarily used as an acaricide to control various mite species. Its efficacy has been demonstrated against key agricultural pests.

Quantitative Efficacy Data

The following table summarizes the reported LC50 (median lethal concentration) values for this compound against several mite species.

| Target Pest Species | Life Stage | Bioassay Method | LC50 | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Adult | Leaf-dip | 0.22 ppm | [13] |

| Panonychus citri (Citrus red mite) | Not specified | Not specified | Data not available | |

| Tetranychus kanzawai | Not specified | Not specified | Data not available |

Toxicology Profile

The toxicological profile of this compound indicates high toxicity to aquatic organisms and moderate acute toxicity to mammals.

| Organism | Test | Result | Reference |

| Rat (male) | Acute Oral LD50 | 132 mg/kg | [9] |

| Rat (female) | Acute Oral LD50 | 159 mg/kg | [9] |

| Rat | Acute Dermal LD50 | >2000 mg/kg | [9] |

| Daphnia magna | 48h EC50 | 0.000031 mg/L | [9] |

| Cyprinus carpio (Carp) | 96h LC50 | 0.0035 mg/L | [9] |

Experimental Protocols for Biological Assessment

The evaluation of the biological activity of acaricides like this compound involves standardized laboratory bioassays to determine their toxicity to target pests.

Leaf-Dip Bioassay Protocol

This method is commonly used to assess the contact and ingestion toxicity of a pesticide to phytophagous mites.[14][15][16][17]

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone) and then in water containing a surfactant (e.g., Triton X-100) to ensure uniform spreading on the leaf surface.

-

Leaf Disc Preparation: Cut leaf discs from a suitable host plant (e.g., bean or citrus) and dip them into the respective test solutions for a defined period (e.g., 5-10 seconds).

-

Drying: Allow the treated leaf discs to air dry completely.

-

Infestation: Place a known number of adult female mites (e.g., 20-30) onto each treated leaf disc. The leaf discs are typically placed on a moist cotton bed in a petri dish to maintain turgor.

-

Incubation: Incubate the petri dishes at a controlled temperature and humidity.

-

Mortality Assessment: After a specified time (e.g., 24, 48, or 72 hours), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Slide-Dip Bioassay Protocol

This method is used to assess the direct contact toxicity of a pesticide.[18][19]

-

Mite Preparation: Attach adult female mites to double-sided adhesive tape on a microscope slide.

-

Dipping: Dip the slide with the attached mites into the test solution for a short, standardized time.

-

Drying and Incubation: Allow the slide to air dry and then incubate under controlled conditions.

-

Mortality Assessment: Assess mortality as described for the leaf-dip bioassay.

-

Data Analysis: Analyze the data as described for the leaf-dip bioassay.

Voltage-Clamp Electrophysiology Protocol

This technique is used to study the effects of a compound on the function of ion channels, such as the voltage-gated sodium channels targeted by this compound.[1][20]

-

Expression of Sodium Channels: Express the target sodium channel (e.g., from a specific insect species) in a suitable expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells).

-

Electrophysiological Recording:

-

Two-Electrode Voltage Clamp (for oocytes): Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Patch-Clamp (for cells): Form a high-resistance seal between a glass micropipette and the cell membrane to record currents from the whole cell or a small patch of the membrane.

-

-

Application of this compound: Perfuse the recording chamber with a solution containing a known concentration of this compound.

-

Voltage Protocols: Apply a series of voltage steps to the cell membrane to elicit sodium currents and study the effects of this compound on channel activation, inactivation, and deactivation kinetics.

-

Data Acquisition and Analysis: Record the sodium currents before and after the application of this compound. Analyze changes in current amplitude, kinetics, and voltage-dependence to characterize the modulatory effects of the compound.

Conclusion

This compound represents a notable development in the field of pyrethroid chemistry, offering a valuable tool for the management of mite and insect pests. Its unique ether structure provides an advantage in overcoming certain mechanisms of resistance. The mode of action, centered on the disruption of voltage-gated sodium channel function, is characteristic of pyrethroids, leading to rapid knockdown and lethal effects. While comprehensive public data on its field efficacy and a detailed synthesis protocol are limited, the available information underscores its significance as a specialized acaricide. Further research into its specific binding interactions with the sodium channel and its performance against a wider range of resistant pest populations would be of considerable value to the scientific and agricultural communities.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C24H23BrF2O3 | CID 10140464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History | Mitsui Chemicals Crop & Life Solutions, Inc. [mc-croplifesolutions.com]

- 6. Mitsui Chemicals Inc. History - Founding, Milestones & Growth Journey [bccresearch.com]

- 7. scispace.com [scispace.com]

- 8. This compound (Ref: MTI 732) [sitem.herts.ac.uk]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Conformational Cycle of a Prototypical Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures of closed and open states of a voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. rjas.org [rjas.org]

- 18. academic.oup.com [academic.oup.com]

- 19. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Genotoxicity and Mutagenicity of Halfenprox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of Halfenprox, a synthetic pyrethroid insecticide and acaricide. The information presented herein is intended to support further research and risk assessment of this compound.

Executive Summary

This compound has been evaluated for its genotoxic and mutagenic potential using standard in vitro assays. The available data indicates that this compound is not mutagenic in the Ames test.[1][2][3] However, it has demonstrated genotoxic effects at high concentrations in the in vitro micronucleus assay with human peripheral lymphocytes.[1][2] A significant increase in micronucleus formation was observed at the highest tested concentration, alongside a dose-dependent decrease in the nuclear division index, suggesting cytotoxic or cytostatic effects.[1][2]

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound.

Table 1: Ames Test Results for this compound

| Bacterial Strain | This compound Concentration (μ g/plate ) | Metabolic Activation (S9) | Result |

| Salmonella typhimurium TA98 | 6.25, 12.5, 25, 50, 100 | With and Without | Non-mutagenic[1][2] |

| Salmonella typhimurium TA100 | 6.25, 12.5, 25, 50, 100 | With and Without | Non-mutagenic[1][2] |

Table 2: In Vitro Micronucleus (MN) Assay Results for this compound in Human Peripheral Lymphocytes

| Treatment Duration | This compound Concentration (μg/ml) | Micronucleus (MN) Formation | Nuclear Division Index (NDI) |

| 24 hours | 250, 500, 750 | Not significantly increased | Significant decrease at higher concentrations[1][2] |

| 1000 | Significantly increased[1][2] | Significantly decreased[1][2] | |

| 48 hours | 250, 500, 750 | Not significantly increased | Significant decrease at higher concentrations[1][2] |

| 1000 | Significantly increased[1][2] | Significantly decreased[1][2] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was conducted to assess the mutagenic potential of this compound to induce reverse mutations at the histidine locus in Salmonella typhimurium strains TA98 and TA100.[1]

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) were used.[1]

-

Test Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Dosage: The concentrations of this compound tested were 6.25, 12.5, 25, 50, and 100 μ g/plate .[1]

-

Metabolic Activation: The assay was performed both with and without the S9 fraction from rat liver homogenate to assess the mutagenicity of both the parent compound and its potential metabolites.[1]

-

Procedure: The test compound, bacterial culture, and either the S9 mix or a buffer were mixed with top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

Data Analysis: The number of revertant colonies (his+) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates (containing only DMSO). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Ames Test Experimental Workflow

In Vitro Micronucleus (MN) Assay

The in vitro micronucleus assay was performed to evaluate the genotoxic potential of this compound to induce chromosomal damage in human peripheral lymphocytes.[1]

Methodology:

-

Cell Culture: Human peripheral lymphocytes were cultured in appropriate media.[1]

-

Test Compound Preparation: this compound was prepared at concentrations of 250, 500, 750, and 1000 μg/ml.[1]

-

Treatment: The lymphocyte cultures were treated with this compound for 24 and 48 hours.[1]

-

Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides were then stained with a DNA-specific stain (e.g., Giemsa).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) was scored in binucleated cells.

-

Cytotoxicity Assessment: The Nuclear Division Index (NDI) was calculated to assess the cytotoxic or cytostatic effects of the test compound. The NDI is a measure of cell proliferation.

In Vitro Micronucleus Assay Workflow

Signaling Pathways and Logical Relationships

The results of the genotoxicity and mutagenicity testing of this compound suggest a specific mechanism of action at the cellular level. The compound did not induce point mutations in bacteria, indicating a lack of mutagenic activity. However, at high concentrations, it led to the formation of micronuclei in human cells, a hallmark of chromosomal damage (clastogenicity or aneugenicity). This genotoxic effect was accompanied by a reduction in cell proliferation, indicating cytotoxicity.

Logical Relationship of this compound's Toxicological Profile

Conclusion

References

An In-Depth Technical Guide to Halfenprox Analytical Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Halfenprox, a synthetic pyrethroid ether acaricide and insecticide. This document details its chemical and physical properties, analytical methodologies, synthesis, mechanism of action, and toxicological profile, serving as a crucial resource for professionals in research and development.

Chemical and Physical Properties

This compound is an aromatic ether that functions as a contact insecticide and acaricide with some residual effects.[1][2] It is recognized by several synonyms, including Brofenprox and MTI-732.[3][4] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | [3][5] |

| CAS Number | 111872-58-3 | [3][4] |

| Molecular Formula | C₂₄H₂₃BrF₂O₃ | [3][4] |

| Molecular Weight | 477.34 g/mol | [4] |

| Appearance | White powder | [6] |

| Melting Point | 104–105°C | [6] |

| Storage Temperature | 2-8°C | [4] |

| Purity (Typical) | ≥98% for analytical standards | [6] |

| Solubility | Soluble in organic solvents such as cyclohexane (B81311) and acetonitrile | [3][7] |

Synthesis of this compound

The commercial production of this compound is achieved through a multi-step chemical synthesis.[1][2] The process generally involves the reaction of key intermediates to build its complex ether-linked structure.[1][2] The product is then purified, often by recrystallization or chromatography, to yield the active this compound compound.[1][2]

References

- 1. Toxicological evaluations [inchem.org]

- 2. This compound (Ref: MTI 732) [sitem.herts.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C24H23BrF2O3 | CID 10140464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound Analytical Standard at Best Price, High Purity Solution for Crop Use [nacchemical.com]

- 7. hpc-standards.com [hpc-standards.com]

Methodological & Application

Protocol for Halfenprox Bioassay on the Two-Spotted Spider Mite, Tetranychus urticae

Application Note & Protocol: AC-TT-2025-01

For Research Use Only.

Introduction

The two-spotted spider mite, Tetranychus urticae, is a significant polyphagous pest in agriculture and horticulture, causing substantial economic losses worldwide. Its rapid life cycle and ability to develop resistance to acaricides necessitate continuous evaluation of new and existing active ingredients. Halfenprox is a pyrethroid ether acaricide known for its efficacy against various mite species. Its mode of action primarily involves the disruption of the nervous system by targeting voltage-gated sodium channels. Additionally, it has been reported to interfere with embryonic development and the molting process in juvenile mites.

This document provides a detailed protocol for conducting a comprehensive bioassay to evaluate the efficacy of this compound against different life stages of T. urticae. The described methodologies are based on established acaricide bioassay techniques and are intended for use by researchers, scientists, and professionals in the field of crop protection and drug development.

Data Presentation

Due to the limited availability of public-domain quantitative data specifically for this compound bioassays on T. urticae, the following tables are presented as templates. Researchers should populate these tables with their experimentally derived data. For comparative purposes, typical LC50 values for other common acaricides against T. urticae are provided as a reference.

Table 1: Adulticidal Activity of Acaricides against Tetranychus urticae

| Acaricide | Concentration (ppm) | Mortality (%) (48h) | LC50 (ppm) (95% CI) |

| This compound | [Enter Data] | [Enter Data] | [Enter Data] |

| Abamectin | 0.39 | - | 0.39[1] |

| Fenpyroximate | 5.67 | - | 5.67[1] |

| Spiromesifen | 12.53 | - | 12.53[1] |

| Chlorfenapyr | 32.24 | - | 32.24[1] |

Table 2: Ovicidal and Larvicidal Activity of this compound against Tetranychus urticae

| Life Stage | This compound Concentration (ppm) | % Inhibition of Hatching / Mortality | LC50 (ppm) (95% CI) |

| Egg | [Enter Data] | [Enter Data] | [Enter Data] |

| Larva | [Enter Data] | [Enter Data] | [Enter Data] |

Experimental Protocols

Mite Rearing

A healthy and susceptible population of Tetranychus urticae should be maintained on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (25 ± 2°C, 60 ± 10% RH, and a 16:8 h L:D photoperiod).

Preparation of this compound Solutions

A stock solution of analytical grade this compound should be prepared in an appropriate solvent (e.g., acetone (B3395972) or a mixture of acetone and Triton X-100). A series of dilutions should be prepared from the stock solution using distilled water to obtain the desired test concentrations. A control solution containing the same concentration of solvent without this compound should also be prepared.

Bioassay Method: Leaf-Dip Technique (for Adults and Larvae)

The leaf-dip bioassay is a widely used method for evaluating the contact toxicity of acaricides.

-

Preparation of Leaf Discs: Prepare leaf discs (approximately 2-3 cm in diameter) from untreated host plant leaves.

-

Treatment: Immerse each leaf disc in the respective this compound dilution or control solution for 5-10 seconds with gentle agitation.

-

Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry completely.

-

Infestation: Once dry, place the leaf discs, adaxial side up, on a moistened cotton pad or agar (B569324) gel in a Petri dish. Transfer a known number of adult female mites or larvae (e.g., 20-30 individuals) onto each leaf disc using a fine camel-hair brush.

-

Incubation: Seal the Petri dishes with a ventilated lid and incubate under the same controlled conditions used for mite rearing.

-

Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-treatment. Mites that are unable to move when gently prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Bioassay Method: Ovicidal Activity

This bioassay assesses the effect of this compound on egg hatching.

-

Oviposition: Place 10-15 adult female mites on untreated leaf discs for a 24-hour oviposition period.

-

Removal of Adults: After 24 hours, carefully remove the adult females, leaving the eggs on the leaf discs.

-

Treatment: Immerse the egg-laden leaf discs in the various this compound concentrations or the control solution as described in the leaf-dip method.

-

Incubation: Place the treated leaf discs in Petri dishes and incubate under controlled conditions.

-

Hatching Assessment: Monitor the eggs daily and record the number of hatched larvae. The observation period should extend until all eggs in the control group have hatched (typically 3-5 days).

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control. Determine the LC50 value for ovicidal activity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Experimental workflow for the this compound bioassay on Tetranychus urticae.

Signaling Pathway of Pyrethroid Acaricides in Tetranychus urticae

Caption: Simplified signaling pathway of pyrethroid acaricides like this compound in Tetranychus urticae.

References

Application Notes and Protocols for Using Halfenprox in Insecticide Resistance Studies

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Halfenprox in insecticide resistance studies. The document outlines the mechanisms of resistance, protocols for key experiments, and methods for data presentation and interpretation.

Introduction to this compound

This compound is a non-ester pyrethroid insecticide, also classified as a pseudo-pyrethroid.[1] Like other pyrethroids, its primary mode of action is the disruption of the nervous system in insects by targeting and modulating voltage-gated sodium channels.[2][3] This leads to prolonged channel opening, uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect.[3] The emergence of insect resistance to insecticides is a significant threat to effective pest control in agriculture and public health.[4][5] Understanding the mechanisms and dynamics of resistance to this compound is crucial for developing sustainable resistance management strategies.

Mechanisms of Resistance to Pyrethroids

Insecticide resistance in insects is generally attributed to three primary mechanisms:

-

Target-site insensitivity: This involves genetic mutations in the target protein that reduce the binding affinity of the insecticide. For pyrethroids, the most well-documented mechanism is the "knockdown resistance" (kdr) mutation in the voltage-sensitive sodium channel (Vssc).[6][7]

-

Metabolic resistance: This is the enhanced detoxification of the insecticide by enzymes before it can reach its target site. The three major enzyme families involved are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).[4][6][8]

-

Reduced penetration: A thicker or modified insect cuticle can slow down the absorption of the insecticide, allowing more time for detoxification.[4]

Insects can develop resistance through one or a combination of these mechanisms.[6] Cross-resistance can also occur, where resistance to one insecticide confers resistance to another insecticide with a similar mode of action.[9]

Signaling Pathways in Pyrethroid Resistance

The development of metabolic resistance often involves the upregulation of detoxification enzyme expression. This can be triggered by signaling pathways that sense chemical stress. For instance, G-protein coupled receptor (GPCR) signaling has been implicated in the upregulation of detoxification enzymes in some mosquito species.[10]

Signaling pathway leading to metabolic resistance to pyrethroids.

Quantitative Data on Efficacy and Resistance